Para-Chloro Substitution: Electronic & Steric Differentiation
The defining structural feature of 2-(4-chlorophenyl)-4-ethoxyquinazoline relative to the well-characterized 4-ethoxy-2-phenylquinazoline (IC₅₀ 1.60 μM in antiplatelet assay) is the para-chloro substituent on the 2-phenyl ring [1]. This substitution increases molecular weight from 250.30 Da (unsubstituted analog) to 284.74 Da for the target compound, raises the calculated logP from approximately 3.9 to 4.8 (XLogP3), and introduces a strong electron-withdrawing group (Hammett σₚ = +0.23 for Cl) [2]. In quinazoline SAR, para-chloro substitution has been shown to significantly modulate target binding; for example, in 2-substituted quinazoline antibacterial agents, halogen substitution at the para position altered MIC values by over 10-fold against Staphylococcus aureus [3].
| Evidence Dimension | Molecular weight, lipophilicity, and electron-withdrawing potential at the 2-phenyl para position |
|---|---|
| Target Compound Data | MW 284.74 Da; XLogP3 4.8; Hammett σₚ (Cl) +0.23 |
| Comparator Or Baseline | 4-Ethoxy-2-phenylquinazoline: MW 250.30 Da; estimated XLogP3 ~3.9; Hammett σₚ (H) 0.00 |
| Quantified Difference | ΔMW +34.44 Da; ΔXLogP3 ~+0.9 log units; Δσₚ +0.23 |
| Conditions | Computed physicochemical properties (PubChem XLogP3, ChemSpider ACD/Labs); Hammett constants from standard tables |
Why This Matters
The increased lipophilicity and electron-withdrawing character of the target compound predictably alter membrane permeability, target binding kinetics, and metabolic susceptibility relative to the unsubstituted analog—factors directly relevant to selecting the correct compound for structure-activity studies or screening campaigns.
- [1] Hou MJ, Huang LJ, Teng CM, Kuo SC. Synthesis and Antiplatelet Activity of Alkoxy Derivatives of 2-Phenylquinazolines. The Chinese Pharmaceutical Journal. 2000;52(3):167-177. View Source
- [2] PubChem. 2-(4-Chlorophenyl)-4-ethoxyquinazoline. CID 710973. Computed Properties: XLogP3 4.8. https://pubchem.ncbi.nlm.nih.gov/compound/59524-98-0 (accessed 2024). View Source
- [3] Kung PP, Casper MD, Cook KL, et al. Structure-Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. J Med Chem. 1999;42(22):4705-4713. View Source
